Home > Products > Screening Compounds P79173 > 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide
2-(4-Methoxy-1H-pyrazol-1-yl)propanamide - 1850880-76-0

2-(4-Methoxy-1H-pyrazol-1-yl)propanamide

Catalog Number: EVT-1738651
CAS Number: 1850880-76-0
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mepiriazole

    Compound Description: Mepiriazole, chemically known as 4-methoxy-2-(5-methoxy-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidine, is a known anti-inflammatory drug. [, ] It is used as a ligand in several studies exploring the formation and properties of copper(II) complexes. [, ]

2-[4-(4-Cyano-phenoxy)-3,5-dicyclopropyl-1H-pyrazol-1-yl]-N-methylacetamide (PF-02367982)

    Compound Description: PF-02367982 is a nonsteroidal progesterone receptor antagonist with potential therapeutic value in treating gynecological conditions like endometriosis. [] It exhibits high selectivity for the progesterone receptor over the glucocorticoid receptor. []

4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)

    Compound Description: SC-58635, commercially known as celecoxib, is a selective cyclooxygenase-2 (COX-2) inhibitor. [] This drug is utilized in treating rheumatoid arthritis and osteoarthritis. []

    Relevance: Both SC-58635 and 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide belong to the 1,5-diarylpyrazole class of compounds. [] This shared structural feature, characterized by a pyrazole ring substituted with two aryl groups, classifies these compounds within the same chemical category. Exploring SC-58635's properties and activities could provide insights into the potential of 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide as a COX-2 inhibitor or as a scaffold for developing related compounds with such activity.

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

    Compound Description: SAR216471 is a potent and reversible P2Y12 receptor antagonist. [] It exhibits strong antiplatelet and antithrombotic activities in vivo. []

    Relevance: SAR216471 and 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide share the 1H-pyrazole structural motif. [] Although SAR216471 possesses a more complex structure, this commonality suggests that 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide could serve as a simplified framework for studying the core structural features responsible for P2Y12 receptor antagonism or for developing new P2Y12 antagonists.

    Compound Description: NVS-CRF38 is a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist. [] Deuterium replacement strategies have been investigated to optimize its pharmacokinetic properties, particularly to reduce O-demethylation. []

    Relevance: Both NVS-CRF38 and 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide feature a 4-methoxyphenyl group within their structures. [] This commonality, while not defining a specific chemical class, highlights a potential area of shared metabolic liability. The deuterium replacement studies on NVS-CRF38's methoxy group could offer valuable insights into mitigating potential metabolic issues associated with the 4-methoxy substituent in 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide.

Overview

2-(4-Methoxy-1H-pyrazol-1-yl)propanamide is an organic compound characterized by its unique pyrazole structure, which is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is classified under pyrazole derivatives, known for their diverse biological activities and applications in medicinal chemistry and organic synthesis. The molecular formula of this compound is C7H10N2OC_7H_{10}N_2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Source and Classification

The compound is synthesized from various starting materials, typically involving reactions that introduce the methoxy and propanamide groups onto the pyrazole ring. Pyrazole derivatives are widely recognized for their roles as pharmaceuticals and agrochemicals due to their ability to interact with biological macromolecules, making them significant in medicinal chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide can be achieved through several methods, with one common route being the nucleophilic substitution of 4-methoxy-1H-pyrazole with an appropriate acylating agent such as propanoyl chloride or propanoic acid under basic conditions.

  1. Reagents:
    • 4-Methoxy-1H-pyrazole
    • Propanoyl chloride (or propanoic acid)
    • Base (e.g., triethylamine)
  2. Reaction Conditions:
    • The reaction typically occurs in a solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to facilitate the nucleophilic attack.
  3. Yield Optimization:
    • Reaction conditions such as temperature, reaction time, and the concentration of reactants are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis

Reactions and Technical Details

2-(4-Methoxy-1H-pyrazol-1-yl)propanamide can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid.
  2. Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or ketone using oxidizing agents like potassium permanganate.
  3. Substitution Reactions: The nitrogen atom in the pyrazole ring can undergo further substitutions, allowing for the introduction of various functional groups.

Common Reagents and Conditions

  • Hydrolysis Agents: Dilute acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Mechanism of Action

The mechanism of action for 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide primarily involves its interaction with specific enzymes or receptors within biological systems.

  1. Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites or allosteric sites, affecting metabolic pathways.
  2. Biological Response Modulation: By interacting with receptors, it can elicit responses such as anti-inflammatory effects or modulation of pain pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in polar organic solvents such as methanol and ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant Data or Analyses

Physical properties such as melting point, boiling point, and spectral data (NMR, IR) are crucial for characterizing this compound but were not specified in the available literature.

Applications

Scientific Uses

The applications of 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide span various fields:

  1. Medicinal Chemistry: Investigated for potential therapeutic effects including anti-inflammatory, analgesic, and anticancer properties.
  2. Biological Research: Used as a tool compound in studies exploring enzyme inhibition mechanisms and receptor interactions.
  3. Organic Synthesis: Acts as a building block for synthesizing more complex heterocyclic compounds in organic chemistry.
Medicinal Chemistry & Rational Drug Design

Scaffold Development of Pyrazol-1-yl-propanamides in Androgen Receptor Targeting

The pyrazol-1-yl-propanamide scaffold emerged as a strategic advancement in androgen receptor (AR) antagonist design, specifically engineered to overcome limitations of earlier antiandrogen classes. This scaffold adheres to the canonical pharmacophore model for nonsteroidal AR antagonists, characterized by: (1) an aromatic A-ring (typically an aniline derivative) responsible for core interactions with the ligand-binding domain (LBD); (2) a flexible propanamide linker; and (3) a heteroaromatic B-ring (the pyrazole) crucial for novel binding interactions and functional outcomes [1] [4]. Replacing the previously employed indole or hydantoin B-rings (found in first-generation antiandrogens) with a pyrazole ring conferred significant advantages. The pyrazole's nitrogen atoms and tunable substitution pattern (particularly at the 4-position) facilitated optimized hydrogen bonding networks with key residues in the AR binding pocket (e.g., Asn705, Arg752, Thr877) and provided a synthetic handle for modulating steric and electronic properties [1] [8]. This shift was pivotal in developing compounds active against resistant forms of prostate cancer.

Critical optimization focused on the pyrazole B-ring's substitution pattern. Systematic exploration of monosubstituted (Series I), disubstituted (Series III), and A-ring variants (Series II) revealed that 4-methoxy substitution on the pyrazole consistently yielded compounds with superior AR binding affinity and antagonistic potency compared to other substituents (e.g., chloro, methyl, trifluoromethyl) [1] [4]. This enhancement is attributed to the methoxy group's optimal size for a hydrophobic subpocket, its electron-donating properties modulating the pyrazole's electronic character, and potential for favorable polar interactions. The scaffold's inherent rigidity and planarity of the pyrazole ring, compared to bulkier bicyclic systems, also contributed to improved ligand efficiency and access to mutated or truncated AR conformations prevalent in resistant disease [4] [8].

Table 1: Evolution of Pyrazol-1-yl-propanamide Scaffold for AR Targeting

GenerationB-Ring CoreRepresentative CompoundKey AdvancementLimitation Overcome
FirstIndole/HydantoinBicalutamide, EnzalutamideEstablished AR LBD targetingSusceptibility to AR mutations (F876L, T877A), AR-V7 splice variants
Second (Early SARD)Indole/IndolineUT-155 (9), UT-69 (8)Introduced SARD activity (degrades FL-AR & AR-SVs), AF-1 bindingSuboptimal PK (metabolic stability, oral bioavailability)
Third (Optimized Pyrazole)Pyrazole (4-Methoxy)UT-34 (10), 26aPan-antagonist activity (wt/mut/SVs), improved PK, potent in vivo efficacy in Enz-R modelsFurther optimization of metabolic stability

Structural Optimization Strategies for Selective Androgen Receptor Degraders (SARDs)

The structural evolution of pyrazol-1-yl-propanamides aimed explicitly at transforming pure AR antagonists into Selective Androgen Receptor Degraders (SARDs) with pan-antagonist capabilities. Unlike traditional LBD-binding antagonists (e.g., enzalutamide), SARDs induce proteasomal degradation of both full-length AR (FL-AR) and constitutively active splice variants (AR-SVs, e.g., AR-V7), which lack the LBD and are drivers of resistance [1] [4]. The pyrazol-1-yl-propanamide scaffold proved uniquely suited for this dual functionality. Key optimization strategies included:

  • Ligand Binding Domain (LBD) Antagonism Optimization: Modifications primarily on the A-ring (aryl group) and linker length/rigidity aimed to maintain or enhance high-affinity competitive binding to the LBD, preventing agonist (dihydrotestosterone, DHT) binding and inducing an antagonist conformation. This is a prerequisite for initial antagonism and often facilitates subsequent degradation [1].
  • N-Terminal Domain (NTD) Engagement for Degradation: The pyrazole B-ring, particularly with the 4-methoxy substituent, was identified as critical for interaction with the Activation Function-1 (AF-1) region within the AR-NTD. Binding to the Tau-1 and/or Tau-5 epitopes of the AF-1 domain disrupts NTD/C-terminal interaction (N/C interaction) and recruits E3 ubiquitin ligases (e.g., CHIP, MDM2), marking the receptor for proteasomal degradation [1] [4]. This mechanism is distinct from PROTACs and does not require a ternary complex.
  • Linker Modification (Series IV): Exploration of linker stereochemistry (R vs. S isomers of the propanamide) and minor modifications (e.g., chain length, carbonyl bioisosteres) revealed that the (R)-configuration (as in UT-34/10) generally conferred superior degradation potency and metabolic stability compared to the (S)-isomer or other linkers [1] [4]. This stereopreference likely relates to optimal spatial positioning of the A and B rings for simultaneous engagement of LBD and NTD interaction surfaces.

The culmination of this optimization was exemplified by compound 26a (disubstituted pyrazole derivative). In vitro, 26a demonstrated potent degradation of both FL-AR (>90%) and AR-V7 (>70%) in Enzalutamide-Resistant (Enz-R) VCaP cells. Crucially, in vivo efficacy studies using xenografts derived from these Enz-R VCaP cells showed that 26a achieved approximately 80% tumor growth inhibition (TGI). This significantly outperformed enzalutamide and earlier SARDs like UT-155, highlighting the success of the scaffold optimization focused on pyrazole substitution and linker configuration [1] [4] [8].

Table 2: Key Structure-Activity Relationships (SAR) in Pyrazol-1-yl-propanamide SARD Optimization

Structural RegionVariation (Series)Impact on SARD ActivityOptimal Feature (e.g., 26a)
A-Ring (Aromatic)Electron-withdrawing/-donating substituents, ring size/heterocycles (II)Modulates LBD binding affinity, cellular permeabilitySubstituted anilines (e.g., 3-CF3, 4-CN) enhance LBD antagonism & potency vs. mutants
LinkerStereochemistry (R/S), length, carbonyl modification (IV)Affects spatial orientation for dual LBD/NTD binding, PK(R)-propanamide linker optimal for degradation efficacy and metabolic stability
B-Ring (Pyrazole) SubstitutionMonosubstitution position (1), Disubstitution patterns (III)Critical for NTD (AF-1) binding, degradation induction, metabolic stability4-Methoxy monosubstitution or specific 3,4-/4,5-disubstitution (e.g., 26a: 3-CF3, 4-OMe) maximizes pan-antagonism, degradation, and PK
B-Ring CorePyrazole vs. Indole/other heterocyclesImpacts NTD binding mode, degradation efficiency, physicochemical propertiesPyrazole core enables superior NTD engagement and broader activity vs. AR-SVs compared to earlier indoles

Role of Methoxy Substitution in Enhancing Pharmacokinetic Properties

The incorporation of a 4-methoxy group (OCH₃) on the pyrazole B-ring represents a critical medicinal chemistry strategy that significantly enhanced the pharmacokinetic (PK) profile of pyrazol-1-yl-propanamide SARDs, directly contributing to their improved in vivo efficacy. This optimization addressed key limitations of earlier scaffolds (e.g., UT-155, UT-69) and non-methoxy pyrazole analogs, which often suffered from suboptimal metabolic stability and oral bioavailability [1] [4]. The methoxy group exerts its beneficial effects through multiple mechanisms:

  • Metabolic Stabilization: The 4-methoxy group effectively blocks oxidative metabolism (particularly cytochrome P450-mediated hydroxylation) at the adjacent C3 and C5 positions of the pyrazole ring, which are primary metabolic soft spots identified in analogs lacking this substituent [1] [7]. This strategy mirrors successful approaches in other drug classes, such as the optimization of the antitubulin agent ABI-274 to ABI-286 by replacing a metabolically labile methyl group with chlorine to block benzylic hydroxylation, resulting in 1.5-fold higher in vitro metabolic stability and 1.8-fold lower in vivo clearance in rats [2] [7]. Similarly, the 4-methoxy group in pyrazol-1-yl-propanamides acts as a steric and electronic shield, drastically reducing intrinsic clearance and prolonging plasma half-life.
  • Modulation of Physicochemical Properties: The methoxy group is a small, moderately lipophilic substituent (π ≈ -0.04) with a marginal positive contribution to lipophilicity (ΔlogP ≈ +0.1-0.3 compared to H) without excessively increasing molecular weight (ΔMW = +30 g/mol). This careful balance is crucial for maintaining favorable membrane permeability and oral absorption [3] [10]. Its electron-donating nature (+σ ≈ 0.12 Hammett constant) subtly influences the electron density of the pyrazole ring, potentially enhancing binding interactions within the hydrophobic regions of the AR and influencing solubility [3].
  • Reduction of Plasma Protein Binding (PPB): While data specific to these compounds is limited in the provided results, the methoxy group generally contributes less to high plasma protein binding compared to strongly lipophilic substituents (e.g., chlorine, trifluoromethyl) or hydrogen-bond acceptors like carbonyls. Lower PPB typically translates to a higher free fraction of drug (fᵤ) available for tissue distribution and target engagement [3] [7].
  • Improved Solubility/Permeability Balance: The methoxy group can participate in weak hydrogen bonding (as an acceptor) and possesses a small dipole moment, potentially aiding aqueous solubility compared to purely hydrophobic groups. Simultaneously, its modest lipophilicity supports passive diffusion across membranes. This improved balance is vital for achieving adequate oral bioavailability, as demonstrated by the superior PK parameters of UT-34 (10) and 26a compared to their non-methoxy or differently substituted counterparts [1] [4].

The impact of the 4-methoxy substitution is demonstrable in the progression from earlier SARDs to optimized compounds like UT-34 (10) and 26a. These compounds exhibited significantly enhanced oral exposure (AUC), lower systemic clearance (CL), and longer half-lives (t₁/₂) in preclinical species compared to analogs lacking the methoxy group or possessing other substituents [1] [4]. This optimized PK profile directly enabled the potent in vivo efficacy observed, particularly the 80% TGI achieved by 26a in the Enz-R VCaP xenograft model, which would not be feasible with poor oral bioavailability or rapid clearance [1] [8].

Table 3: Impact of Methoxy Group on Key Drug Properties

PropertyEffect of 4-Methoxy SubstitutionMechanistic BasisConsequence for Pyrazol-1-yl-propanamide SARDs
Metabolic Stability↑↑↑Blocks oxidation at C3/C5 positions of pyrazole (CYP450 shield)Reduced intrinsic clearance (CLᵢₙₜ), longer plasma half-life (t₁/₂)
Lipophilicity (log P/D)Slight ↑ (Δ ≈ +0.1 to +0.3)Moderate hydrophobicity of -OCH₃ groupMaintains favorable membrane permeability without excessive hydrophobicity
Passive PermeabilityNeutral to Slight ↑Optimal balance of modest lipophilicity and small sizeSupports intestinal absorption and cellular penetration
Aqueous SolubilityNeutral to Slight ↑ (vs. H)Weak H-bond acceptor capability, dipole momentMitigates precipitation risk, aids dissolution
Plasma Protein Binding (PPB)Lower than strongly lipophilic/highly H-bonding groupsModest lipophilicity, limited H-bond acceptor strengthHigher free fraction (fᵤ), potentially better tissue distribution
Oral Bioavailability (F%)↑↑Combined effect of metabolic stability, solubility, permeabilityEnables potent in vivo efficacy (e.g., 26a's 80% TGI in Enz-R model)

Properties

CAS Number

1850880-76-0

Product Name

2-(4-Methoxy-1H-pyrazol-1-yl)propanamide

IUPAC Name

2-(4-methoxypyrazol-1-yl)propanamide

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

InChI

InChI=1S/C7H11N3O2/c1-5(7(8)11)10-4-6(12-2)3-9-10/h3-5H,1-2H3,(H2,8,11)

InChI Key

ZKALQEZKKNBVIY-UHFFFAOYSA-N

SMILES

CC(C(=O)N)N1C=C(C=N1)OC

Canonical SMILES

CC(C(=O)N)N1C=C(C=N1)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.